molecular formula C12H13NO4 B13889727 Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

Cat. No.: B13889727
M. Wt: 235.24 g/mol
InChI Key: XUGCIJIAGHSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, extensive information is available for structurally related ethyl 2,4-dioxobutanoate derivatives, which share the core β-diketo ester framework with varying aryl/heteroaryl substituents. These analogs are pivotal in medicinal chemistry, materials science, and catalysis due to their reactive diketone moiety and tunable electronic properties.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)7-10(14)9-6-4-5-8(2)13-9/h4-6H,3,7H2,1-2H3

InChI Key

XUGCIJIAGHSRSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=N1)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate

General Synthetic Approach

The synthesis typically involves the condensation of a suitably substituted pyridinone or pyridin-2-one derivative with an activated keto-ester compound under catalyzed conditions, often employing base catalysis to promote Knoevenagel condensation and subsequent cyclization or rearrangement steps. The key steps include:

  • Preparation of the 6-methylpyridin-2-one intermediate
  • Condensation with ethyl acetoacetate or related β-ketoesters
  • Catalysis by bases such as piperidine or triethylamine
  • Control of stereochemistry and regiochemistry through reaction conditions

Specific Synthetic Routes and Conditions

Condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with β-Ketoesters

One documented method involves treating 4-hydroxy-6-methylpyridin-2(1H)-one with ethyl 3-oxo-3-phenylpropanoate or similar β-ketoesters in refluxing ethanol, using piperidine as a catalyst. This reaction proceeds via Knoevenagel condensation followed by intramolecular lactonization or keto-enol tautomerism, yielding bicyclic or monocyclic pyridinone derivatives that can be further manipulated to obtain the target compound (Scheme 2 in source).

  • Catalyst: Piperidine (1 equivalent)
  • Solvent: Ethanol, reflux conditions
  • Yields: Moderate to good (50-70%)
  • Notes: The ester group must be cis-oriented relative to the phenolic OH for lactonization; reaction conditions influence the formation of byproducts such as dialkylated species.
Use of Primary Amines for Substituted Pyridinones

The reaction of 4-hydroxy-6-methylpyridin-2-one with primary amines such as benzylamine under similar conditions produces substituted pyridinones in yields of 50-68%, which serve as versatile intermediates for further condensation with ketoesters to form the desired this compound structure.

Alternative Synthetic Strategies

Photoredox and Palladium-Catalyzed C–H Arylation

Recent advances include late-stage functionalization of pyridine derivatives via photoredox catalysis combined with palladium-catalyzed C–H arylation. This method allows the direct arylation of 6-methylpyridin-2-yl substrates, potentially enabling the synthesis of complex derivatives of this compound with diverse substitution patterns. Although this method is more applicable to functionalized analogs, it demonstrates the synthetic flexibility of the pyridin-2-yl core.

  • Catalysts: Ruthenium photoredox catalyst, Palladium catalyst
  • Conditions: LED irradiation, mild temperatures
  • Advantages: Late-stage diversification, tolerance to ester groups

Process Optimization and Reaction Parameters

From patent literature and experimental data, the following parameters have been optimized for related pyridinone and ketoester condensations:

Parameter Condition/Range Notes
Solvent Ethanol, ethanol-water mixtures Ethanol preferred for reflux
Catalyst/Base Piperidine, triethylamine Piperidine favored for lactonization
Temperature Reflux (approx. 78 °C) Ensures complete condensation
Reaction Time Several hours (6-12 h) Monitored by TLC or HPLC
pH Neutral to slightly basic (6-8) Maintains catalyst activity
Isolation Filtration, column chromatography Purification yields 50-70%

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
1 4-hydroxy-6-methylpyridin-2-one + Ethyl 3-oxo-3-phenylpropanoate Piperidine (1 eq) Ethanol Reflux (~78 °C) 50-70 Knoevenagel condensation, lactonization required
2 4-hydroxy-6-methylpyridin-2-one + Primary amines (e.g., benzylamine) None or base Ethanol Reflux 50-68 Forms substituted pyridinones for further use
3 6-methylpyridin-2-yl derivatives + Aryl donors Ru-photoredox + Pd Various (LED) Ambient to mild heat Variable Late-stage C–H arylation, functional group tolerant

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent CAS Number Molecular Weight Density (g/cm³) Boiling Point (°C) Key Applications/Notes References
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-Dichlorophenyl 478868-68-7 277.12 N/A N/A Intermediate in organic synthesis
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-Methoxyphenyl 35322-20-4 250.23 N/A N/A Laboratory research (non-drug use)
Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate 2-Fluorophenyl 869347-26-2 238.21 N/A N/A Tax classification code 2918300090
Ethyl 4-(4-chlorophenoxy)phenyl-2,4-dioxobutanoate 4-(4-Chlorophenoxy)phenyl 74649-80-2 346.76 1.283 491.3 High-cost research chemical ($509.85/g)
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate 2-Chlorophenyl 338982-35-7 254.67 1.3 356.8 Synthetic intermediate

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the diketone moiety, enhancing reactivity in nucleophilic additions or cyclocondensations. Methoxy groups (electron-donating) may stabilize intermediates in catalytic processes .
  • Physical Properties: Higher molecular weight derivatives (e.g., 4-(4-chlorophenoxy)phenyl) exhibit elevated boiling points and densities due to increased van der Waals interactions .

Substituent-Specific Trends

  • Halogenated Derivatives : Chloro- and fluoro-substituted compounds (e.g., 2,4-dichloro or 2,6-difluoro) are prevalent in medicinal chemistry for their enhanced binding to biological targets .
  • Heterocyclic Variants: Pyridinyl substituents (e.g., ethyl 4-(5-fluoropyridin-2-yl)-2,4-dioxobutanoate) introduce nitrogen-based coordination sites, useful in metalloenzyme engineering .

Biological Activity

Introduction

Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammation. This article provides a detailed examination of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 250.26 g/mol
  • IUPAC Name : this compound

The presence of the pyridine ring is significant in influencing the biological activity of the compound.

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest. For instance, studies have shown that derivatives with similar structures can lead to significant reductions in cell viability in human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cells.

Case Study Findings

A comparative study assessed the cytotoxicity of several derivatives against cancer cell lines. The results are summarized in Table 1:

CompoundCell LineIC50 (μM)
4aHuh77.8 ± 0.5
4bMCF712.0 ± 1.3
4cHCT1165.1 ± 1.1

These values indicate that certain derivatives exhibit potent activity, with IC50 values below 10 μM being particularly noteworthy for therapeutic development .

Nitric Oxide Production

This compound has been linked to the production of nitric oxide (NO), a critical signaling molecule involved in inflammatory responses. NO mediates tumoricidal and bactericidal actions in macrophages and plays a role in enhancing pro-inflammatory mediators such as IL-6 and IL-8 . This suggests that the compound may have dual roles in both promoting and regulating inflammation.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly enhance the synthesis of pro-inflammatory cytokines. For example, studies indicated that treatment with such compounds led to increased levels of IL-6 and IL-8 in macrophage cultures, suggesting a potential application in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the pyridine ring or the dioxobutanoate moiety can significantly alter its potency and selectivity against different biological targets. The presence of electron-withdrawing groups on the pyridine ring has been associated with enhanced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(6-methylpyridin-2-yl)-2,4-dioxobutanoate, and how can reaction conditions be optimized to improve yield?

  • The compound can be synthesized via transesterification or condensation reactions using 1,3-diketoesters or substituted acetamides as precursors. For example, ethyl cyanoacetate derivatives have been employed in analogous syntheses, with reaction progress monitored via thin-layer chromatography (TLC) using silica GF254 plates . Optimization of solvent systems (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalyst selection (e.g., piperidine for Knoevenagel condensations) can enhance yields. Evidence from structurally similar compounds (e.g., ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) suggests yields of 60–85% under reflux conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (300 MHz, CDCl₃) typically shows distinct signals for the pyridinyl protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5–2.7 ppm), and ester carbonyls (δ 4.1–4.3 ppm for –OCH₂CH₃). Mass Spectrometry (ESI-MS): A molecular ion peak at m/z ~265 [M+H]⁺ confirms the molecular weight . High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm can assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions, and how do substituents influence its electronic properties?

  • The α,γ-diketo moiety in the compound facilitates nucleophilic attacks at the γ-carbon due to resonance stabilization of the intermediate enolate. Computational studies (DFT calculations) on analogous dioxobutanoates reveal that electron-withdrawing groups (e.g., –NO₂) on the pyridinyl ring increase electrophilicity, while methyl groups (as in 6-methylpyridin-2-yl) enhance steric hindrance, reducing reaction rates . Kinetic studies using UV-Vis spectroscopy can monitor enol-keto tautomerism, which impacts reactivity in Michael additions .

Q. Are there documented contradictions in the biological activity data of this compound derivatives, and how can these be resolved through structure-activity relationship (SAR) studies?

  • Contradictions: Some studies report antimicrobial activity (MIC 8–32 µg/mL against S. aureus), while others show negligible effects. These discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity .
  • Resolution: Systematic SAR studies comparing substituents (e.g., halogens vs. methyl groups on the pyridinyl ring) can clarify bioactivity trends. For example, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate derivatives exhibit stronger antibacterial effects than methyl-substituted analogs, suggesting electronic effects dominate .

Q. How does the 6-methylpyridin-2-yl moiety influence the metabolic stability of this compound in in vitro hepatic models?

  • Metabolic Pathways: The methyl group on the pyridine ring reduces oxidative metabolism by cytochrome P450 enzymes, as observed in analogs like 4-(2-aminophenyl)-2,4-dioxobutanoate, which undergoes slower hepatic clearance compared to unsubstituted derivatives . Experimental Validation: Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can identify dominant metabolic pathways .

Methodological Considerations

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound derivatives?

  • Protecting Groups: Temporarily protect reactive sites (e.g., pyridinyl nitrogen) with Boc groups to direct reactions to the diketo moiety . Catalytic Control: Use organocatalysts like L-proline to favor γ-addition over α-addition in asymmetric syntheses .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets like kynurenine aminotransferase?

  • Molecular Docking: Tools like AutoDock Vina can simulate binding to the active site of kynurenine aminotransferase (PDB ID: 3E8C). The compound’s diketo group may chelate Zn²⁺ ions in the enzyme, mimicking natural substrates like 4-(2-aminophenyl)-2,4-dioxobutanoate . MD Simulations: Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds with residues like Arg387 and Tyr385 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.